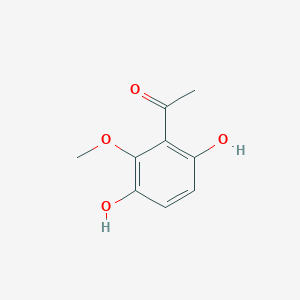
1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone
Vue d'ensemble
Description
“1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10O4 . It is also known as 2,6-Dihydroxy-4-methoxyacetophenone . This compound can be isolated from the root tissue of Sanguisorba minor and exhibits antifungal activity .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Methanol and 2’,5’-Dihydroxyacetophenone . More details about the synthesis process can be found in the referenced source .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 . The molecular weight of this compound is 182.1733 .Applications De Recherche Scientifique
Degradation of Organic Compounds
The study by Qutob et al. (2022) reviews advanced oxidation processes (AOPs) for treating acetaminophen in water, emphasizing the role of similar molecular structures in understanding degradation pathways and by-products. This work underscores the importance of methoxyphenyl derivatives in environmental chemistry, particularly in their transformation and the assessment of biotoxicity of their degradation products Qutob et al., 2022.
Synthesis of Macrocyclic Natural Products
The applications of Lawesson's reagent in synthesizing macrocyclic natural products, as reviewed by Larik et al. (2017), demonstrate the versatility of methoxyphenyl derivatives in organic synthesis. These compounds serve as key intermediates in constructing complex natural products, highlighting their significance in synthetic chemistry Larik et al., 2017.
Pharmacologically Active Derivatives
Research on 3-hydroxycoumarin chemistry by Yoda (2020) illustrates the potential of hydroxy and methoxy substituted phenyl ethanones in medicinal chemistry. These compounds are precursors for various biologically active derivatives, showcasing their applications in drug development and pharmacological studies Yoda, 2020.
Antioxidant Properties
The ethanobotanical properties of unexplored plants, as discussed by Thakre Rushikesh et al. (2016), provide insight into the antioxidant capabilities of methoxyphenyl derivatives. These compounds are found in various plants and have shown potential in traditional medicine for their therapeutic properties, including antioxidation Thakre Rushikesh et al., 2016.
Mécanisme D'action
While the exact mechanism of action for “1-(3,6-Dihydroxy-2-methoxyphenyl)ethanone” is not fully understood, it has been found to exhibit α-glucosidase inhibitory activity . This suggests that it may have potential therapeutic applications in the management of postprandial hyperglycemia in diabetes .
Propriétés
IUPAC Name |
1-(3,6-dihydroxy-2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)8-6(11)3-4-7(12)9(8)13-2/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOYSNLFYSJUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)
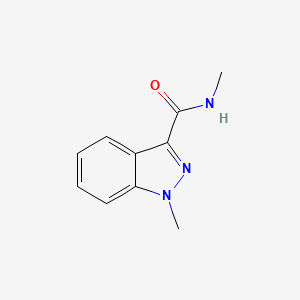

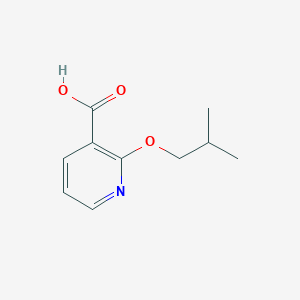
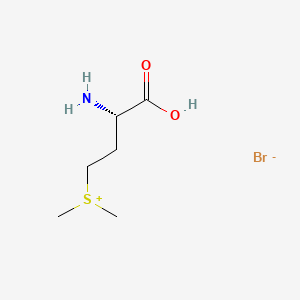
![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)
![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)

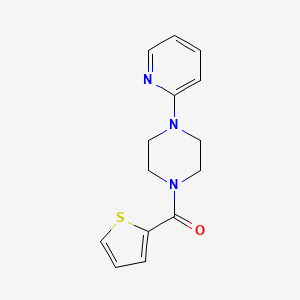
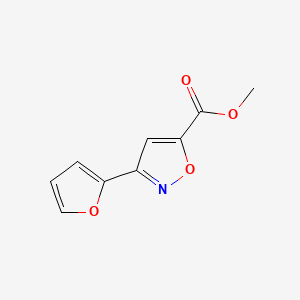

![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
